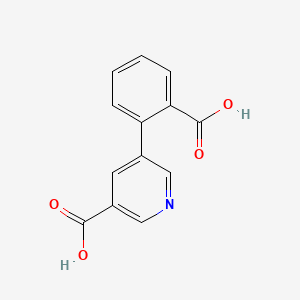

5-(2-Carboxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

CAS No. |

1263377-28-1 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

5-(2-carboxyphenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-5-8(6-14-7-9)10-3-1-2-4-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |

InChI Key |

ORPRULFZPAZQBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Carboxyphenyl Nicotinic Acid and Its Precursors

Strategies for the Construction of the Nicotinic Acid Core

The synthesis of the nicotinic acid core, a pyridine-3-carboxylic acid, is a well-established area of industrial and academic research. nih.govresearchgate.net Common industrial methods for producing nicotinic acid (also known as niacin or vitamin B3) often start from readily available precursors like 3-methylpyridine (B133936) (β-picoline) or 5-ethyl-2-methylpyridine (B142974). nih.govchemicalbook.com

One major industrial route involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. nih.govchemicalbook.com This process typically occurs at high temperatures (190–270 °C) and pressures (2–8 MPa) and proceeds through a 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) intermediate, which is then decarboxylated to yield nicotinic acid. nih.gov Another significant industrial method is the ammoxidation of 3-methylpyridine in the gas phase to produce 3-cyanopyridine. This is followed by hydrolysis to either nicotinamide (B372718) or directly to nicotinic acid. nih.gov

Alternative laboratory and industrial syntheses of pyridine (B92270) carboxylic acids have also been developed. These include the liquid-phase oxidation of alkylpyridines using various oxidizing agents and the vapor-phase oxidation over catalysts. google.com For instance, the oxidation of β-picoline with oxygen in the presence of water vapor over a vanadia-based catalyst is a known process. google.com Enzymatic and biocatalytic approaches are also gaining traction as more environmentally friendly alternatives to traditional chemical methods. nih.govfrontiersin.org These methods often utilize nitrilases or amidases for the conversion of cyanopyridines or nicotinamide to nicotinic acid under milder conditions. nih.govfrontiersin.org

Introduction of the 2-Carboxyphenyl Moiety

Once the nicotinic acid core is obtained or a suitable precursor is synthesized, the next critical step is the introduction of the 2-carboxyphenyl group at the 5-position of the pyridine ring. This is typically achieved through carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. researchgate.net The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com

In the context of synthesizing 5-(2-carboxyphenyl)nicotinic acid, a typical Suzuki coupling approach would involve the reaction of a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with (2-carboxyphenyl)boronic acid or a protected version thereof. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netyoutube.com The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.net Research has explored various palladium catalysts, including those anchored on polymers, to facilitate catalyst recovery and reuse. researchgate.net

Table 1: Key Components in a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Aryl Halide | Electrophilic coupling partner | 5-Bromonicotinic acid, Methyl 5-chloronicotinate |

| Organoboron Reagent | Nucleophilic coupling partner | (2-Carboxyphenyl)boronic acid, 2-(Methoxycarbonyl)phenylboronic acid |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(dppf), Pd/C |

| Base | Promotes transmetalation | Na₂CO₃, K₂CO₃, K₃PO₄, Et₃N |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |

Alternative Carbon-Carbon Bond Formation Reactions

While palladium-catalyzed reactions are prevalent, other transition-metal-catalyzed cross-coupling reactions, such as those using nickel catalysts, can also be employed for the formation of the C-C bond between the nicotinic acid and phenyl rings. beilstein-journals.orgresearchgate.net Nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium. beilstein-journals.org For instance, nickel-catalyzed cross-coupling of arylboronic acids with aryl halides has been shown to be effective. beilstein-journals.org

Functional Group Interconversion and Derivatization

Throughout the synthesis of this compound, functional group interconversions (FGIs) are often necessary. vanderbilt.eduimperial.ac.uk This involves converting one functional group into another to facilitate a specific reaction or to arrive at the final target molecule.

For example, it may be advantageous to protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters) during the cross-coupling reaction to prevent side reactions. youtube.com After the C-C bond is formed, these ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions. Similarly, a cyano group on the nicotinic acid ring can be hydrolyzed to a carboxylic acid. nih.gov The conversion of hydroxyl groups to halides or sulfonates can also be a key step in preparing the starting materials for cross-coupling reactions. vanderbilt.edu

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields. The mechanism of the Suzuki-Miyaura coupling reaction is well-studied and generally proceeds through a catalytic cycle involving three main steps: youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into the intricacies of these steps, including the role of the base and the energetics of the transition states. nih.gov Mechanistic studies on nickel-catalyzed cross-coupling reactions have also been conducted, sometimes revealing different pathways, including the potential for radical intermediates. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. nih.govontosight.ai In the context of synthesizing this compound, several green chemistry strategies can be considered.

The use of water as a solvent in cross-coupling reactions is a significant green improvement, as it is non-toxic, non-flammable, and readily available. researchgate.net The development of highly efficient and reusable catalysts, such as heterogeneous catalysts or those immobilized on solid supports, can minimize waste and reduce the need for heavy metals. researchgate.netoaepublish.com

Furthermore, exploring biocatalytic methods for the synthesis of the nicotinic acid precursor aligns with green chemistry principles by utilizing enzymes that operate under mild conditions and often exhibit high selectivity, thereby reducing byproducts. nih.govfrontiersin.orgresearchgate.net The selection of starting materials from renewable feedstocks, where possible, also contributes to a more sustainable synthetic process. researchgate.net Industrial processes for nicotinic acid production are also being re-evaluated to reduce the use of harsh reagents like nitric acid and to minimize the formation of greenhouse gases. nih.gov

Coordination Chemistry of 5 2 Carboxyphenyl Nicotinic Acid

Ligand Chelation Modes and Binding Sites

The structural versatility of H2cpna as a ligand stems from the presence of two carboxylate groups and a pyridyl nitrogen atom. These functional groups can coordinate to metal ions in various modes, leading to a diversity of structures.

Carboxylate Coordination Dynamics

The two carboxylate groups of the 5-(2-carboxyphenyl)nicotinic acid ligand exhibit a range of coordination behaviors. They can act as monodentate, bidentate chelating, or bidentate bridging ligands. This flexibility allows for the construction of coordination polymers with different dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions such as pH and temperature, and the presence of auxiliary ligands.

Pyridyl Nitrogen Coordination Behavior

The nitrogen atom of the pyridine (B92270) ring in this compound provides an additional coordination site. It can coordinate to a metal center, often acting as a bridge between metal ions to extend the dimensionality of the resulting coordination polymer. researchgate.net The involvement of the pyridyl nitrogen in coordination is crucial for the formation of higher-dimensional structures. Some studies have noted that pyridine-3-carboxylic acids like nicotinic acid are not typically chelating ligands but can bridge metal atoms in various ways. researchgate.net

Synergistic Bidentate/Multidentate Coordination

The combination of carboxylate and pyridyl nitrogen coordination allows for synergistic bidentate and multidentate chelation. The ligand can bridge multiple metal centers using both its carboxylate oxygen atoms and the pyridyl nitrogen atom, leading to the formation of robust and intricate network structures. researchgate.net For instance, in some complexes, the ligand acts in a tridentate fashion, coordinating through both carboxylate groups and the pyridyl nitrogen. researchgate.net This multidentate coordination is a key factor in the assembly of diverse and complex metal-organic architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating a mixture of the metal salt and the ligand in a sealed container, often with the addition of a solvent and sometimes a base to deprotonate the carboxylic acid groups. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

Transition Metal Coordination Compounds

A variety of transition metal complexes with this compound and its isomers have been synthesized and structurally characterized. For example, a novel nickel(II) coordination polymer with 5-(3'-carboxylphenyl)nicotinic acid was prepared via hydrothermal synthesis. asianpubs.org In this complex, the Ni(II) ion is six-coordinated in a distorted octahedral geometry, with the ligand adopting both chelating bidentate and monodentate modes to form a two-dimensional structure. asianpubs.org Similarly, five different nickel(II) coordination polymers using 5-(4′-carboxylphenyl)nicotinic acid and various N-donor co-ligands have been synthesized, exhibiting structures ranging from 1D chains to 3D frameworks. rsc.org The coordination of nicotinic acid with other transition metals like copper has also been explored, leading to complexes with potential biological activities. nih.gov

Table 1: Selected Transition Metal Complexes of Carboxyphenyl-Substituted Nicotinic Acids

| Complex | Metal Ion | Ligand Isomer | Dimensionality | Coordination Geometry | Reference |

| {[Ni(L)(H2O)]·H2O}n | Ni(II) | 5-(3'-carboxylphenyl)nicotinic acid | 2D | Distorted Octahedral | asianpubs.org |

| [Ni(cpna)(4,4′-bipy)(H2O)2] | Ni(II) | 5-(4′-carboxylphenyl)nicotinic acid | 1D | Distorted Octahedral | rsc.org |

| [Ni(cpna)(1,4-bbi)(H2O)]·H2O | Ni(II) | 5-(4′-carboxylphenyl)nicotinic acid | 2D | Distorted Octahedral | rsc.org |

| [Ni4(cpna)4(H2O)8] | Ni(II) | 5-(4′-carboxylphenyl)nicotinic acid | 3D | Distorted Octahedral | rsc.org |

| [Ni2(cpna)2(4,4′-bbpy)(H2O)] | Ni(II) | 5-(4′-carboxylphenyl)nicotinic acid | 3D | Distorted Octahedral | rsc.org |

| [Ni(cpna)(1,4-bibz)0.5(H2O)]·H2O | Ni(II) | 5-(4′-carboxylphenyl)nicotinic acid | 3D | Distorted Octahedral | rsc.org |

Lanthanide and Actinide Complexes

The coordination of this compound with lanthanide ions has resulted in a plethora of coordination polymers with diverse structures and interesting properties, such as luminescence and magnetism. Hydrothermal synthesis has been employed to prepare twelve lanthanide coordination polymers with this ligand, showcasing a range of dimensionalities from 1D chains to 3D frameworks. rsc.orgnih.gov For instance, complexes with the formula {[Ln(Hcpna)(cpna)(phen)]·H2O}n (where Ln = Sm, Tb, Ho) exhibit unique 3D frameworks. rsc.orgnih.gov Other synthesized lanthanide complexes with this ligand include 1D wheel-chain structures, 3D open frameworks, and 1D double chain structures. nih.gov The final structure of these lanthanide complexes is influenced by factors like the pH of the reaction, the specific lanthanide ion used (lanthanide contraction), and the presence of auxiliary ligands. nih.gov While research on lanthanide complexes is extensive, information on actinide complexes with this compound is less common in the reviewed literature.

Table 2: Examples of Lanthanide Coordination Polymers with this compound

| Complex Formula | Lanthanide Ion(s) | Structural Features | Reference |

| {[Ln(Hcpna)(cpna)(phen)]·H2O}n | Sm, Tb, Ho | 3D frameworks based on dodecanuclear macrocycles | rsc.orgnih.gov |

| {[Sm(Hcpna)(cpna)(phen)]·2H2O}n | Sm | 1D wheel-chain structure | nih.gov |

| {[Ln2(cpna)3(H2O)3]·4H2O}n | Y, Tb, Dy, Ho | 3D open frameworks with channels | rsc.orgnih.gov |

| [Lu2(cpna)3(H2O)2]n | Lu | 3D framework from tetranuclear units | rsc.orgnih.gov |

| {[Y2(cpna)3(phen)2(H2O)]·H2O}n | Y | 3D framework from dinuclear units | rsc.orgnih.gov |

| [Ln(cpna)(phen)(NO3)]n | Tm, Lu | 1D double chain structures | rsc.orgnih.gov |

Main Group Metal Adducts

The coordination chemistry of this compound has been explored primarily with transition metals and lanthanides. Extensive literature searches indicate a notable scarcity of published research on the synthesis and structural characterization of its coordination complexes specifically with main group metals, such as those from the alkali (e.g., Na+, K+) and alkaline earth (e.g., Mg2+, Ca2+) groups.

Crystal Engineering and Supramolecular Architectures

The field of crystal engineering focuses on the rational design of crystalline solids with desired properties, heavily relying on the control of intermolecular interactions. The structural versatility of this compound makes it an excellent candidate for building complex supramolecular architectures through a combination of coordination bonds and non-covalent interactions.

Hydrogen Bonding Networks in Metal-Organic Assemblies

Hydrogen bonding plays a pivotal role in defining the dimensionality and topology of metal-organic assemblies derived from this compound. The presence of both hydrogen bond donors (uncoordinated carboxylic acid groups, coordinated water molecules) and acceptors (carboxylate oxygens, pyridine nitrogen) allows for the formation of intricate and robust networks that extend the primary coordination structure into higher dimensions.

For example, in lanthanide coordination polymers, one-dimensional (1D) chains have been observed to self-assemble into three-dimensional (3D) supramolecular architectures through O–H···N hydrogen-bonding interactions. nih.gov Similarly, in a nickel(II) coordination polymer, O–H···O and N–H···O hydrogen bonds, alongside π-π stacking, extend a 1D chain structure into a 3D network. nih.gov The specific nature of the hydrogen bonding can be highly diverse, including C–H···O interactions, which have been noted to contribute to the formation of 3D supramolecular structures from 1D double chains. nih.gov The interplay between the coordination of the ligand to the metal center and the various hydrogen bonds dictates the final packing and stability of the crystalline material.

Key Hydrogen Bonding Interactions in this compound Assemblies

| Interaction Type | Donor | Acceptor | Resulting Architecture |

| O–H···N | Coordinated Water/Carboxylic Acid | Pyridine Nitrogen | 3D Supramolecular Network |

| O–H···O | Coordinated Water/Carboxylic Acid | Carboxylate Oxygen | 3D Supramolecular Network |

| N–H···O | Ancillary Ligand (e.g., biimidazole) | Carboxylate Oxygen | 3D Supramolecular Network |

| C–H···O | Ligand Backbone | Carboxylate Oxygen | 3D Supramolecular Network |

Pi-Pi Stacking Interactions in Solid-State Structures

In a cobalt(II) coordination polymer, π-π stacking interactions work in concert with hydrogen bonds to build a 3D supramolecular architecture from 1D chains. nih.gov The stability of these interactions is influenced by the relative orientation and distance between the aromatic rings. These forces, though weaker than coordination or hydrogen bonds, are directional and additive, often dictating the arrangement of ligands in layers or columns within the crystal lattice and reinforcing the structures formed by stronger bonds. The presence of π-π stacking can influence the material's physical properties, including its thermal stability and electronic characteristics.

Role of Solvent Molecules in Crystal Packing

Solvent molecules, particularly water, are frequently incorporated into the crystal structures of coordination compounds derived from this compound. These solvent molecules are not merely passive occupants of crystal voids but often play an active and critical role in the crystal packing.

Their primary roles include:

Template and Space-Filling: They can occupy voids within the crystal lattice, contributing to the thermodynamic stability of the crystal by increasing packing efficiency. In some instances, the size and shape of the solvent molecule can influence the formation of a particular framework over another.

Modifying Coordination: Coordinated solvent molecules directly bond to the metal center, completing its coordination sphere. For example, in several reported structures, water molecules occupy coordination sites on the metal ion. researchgate.netnih.gov The removal of these coordinated and lattice solvent molecules upon heating can sometimes lead to structural transformations or a loss of crystallinity.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The unique bifunctional and flexible nature of this compound makes it a valuable building block for the synthesis of these materials with diverse structures and potential applications.

Design Principles for MOF Construction with this compound

The rational design of MOFs and coordination polymers using this compound (H2cpna) relies on controlling the interplay of several key factors that influence the final structure.

Coordination Versatility of the Ligand: The H2cpna ligand possesses three potential coordination sites: the nitrogen atom of the pyridine ring and the two carboxylate groups. It can exist in different deprotonation states (H2cpna, Hcpna⁻, cpna²⁻), leading to a variety of coordination modes. This versatility allows it to bridge multiple metal centers and form structures of varying dimensionality, from 1D chains to complex 3D frameworks. nih.govnih.gov

Role of Reaction Conditions (pH): The pH of the reaction medium is a crucial parameter as it controls the deprotonation state of the carboxylic acid groups on the ligand. This, in turn, dictates which donor atoms are available for coordination and influences the final structure of the complex. nih.gov

Use of Ancillary Ligands: The introduction of secondary, or ancillary, ligands (also known as co-ligands) can significantly alter the final structure. These ligands can compete for coordination sites on the metal, cap potential extension points to control dimensionality, and introduce additional functional groups and intermolecular interactions (like hydrogen bonding or π-π stacking) that direct the self-assembly process. nih.govnih.gov For example, the use of 1,10-phenanthroline (B135089) has been shown to result in different frameworks compared to when it is absent. nih.gov

Anion and Solvent Effects: The type of anion present from the metal salt and the solvent system used can also play a structure-directing role, influencing the coordination at the metal center and participating in the supramolecular assembly through hydrogen bonding. nih.gov

By carefully manipulating these factors, chemists can guide the self-assembly process to target specific network topologies and create functional materials with tailored properties.

Topology and Dimensionality of Resulting Frameworks

The structural architecture of coordination polymers derived from this compound (H₂cpna) is notably diverse, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. A significant body of research has focused on its complexes with lanthanide ions, which showcase a remarkable variety of topologies and dimensionalities.

For instance, a series of twelve lanthanide coordination polymers have been synthesized and structurally characterized, revealing the ligand's capacity to form intricate structures. rsc.org These include:

1D Wheel-Chain Structures: In some instances, such as with samarium, a 1D wheel-chain structure can be formed. These one-dimensional motifs can further assemble into 3D supramolecular architectures through hydrogen bonding interactions. rsc.org

3D Open Frameworks: The ligand readily forms 3D open frameworks with various lanthanides, including yttrium, terbium, dysprosium, and holmium. rsc.org These frameworks can feature channels of different sizes and shapes, a desirable characteristic for potential applications in areas like gas storage and separation. One study detailed 3D open frameworks with two distinct types of channels along different crystallographic axes. rsc.org

3D Frameworks from Macrocycles: Unique 3D frameworks have been observed that are constructed from large dodecanuclear lanthanide macrocycles, highlighting the ligand's ability to facilitate the formation of high-nuclearity secondary building units (SBUs). rsc.org

3D Frameworks from Dinuclear and Tetranuclear Units: The assembly of dinuclear and tetranuclear metal units bridged by the 5-(2-carboxyphenyl)nicotinate ligand can also lead to the formation of robust 3D frameworks. rsc.org

1D Double Chain Structures: In other coordination environments, the ligand can direct the formation of 1D double chain structures, which then extend into 3D supramolecular networks via weaker interactions like C-H···O hydrogen bonds. rsc.org

The table below summarizes the dimensionality and key structural features of some reported lanthanide coordination polymers with this compound.

| Metal Ion(s) | Dimensionality | Key Structural Features |

| Sm, Tb, Ho | 3D | Based on dodecanuclear macrocycles. rsc.org |

| Sm | 1D | Wheel-chain structure. rsc.org |

| Y, Tb, Dy, Ho | 3D | Open framework with two types of channels. rsc.org |

| Lu | 3D | Created from tetranuclear units. rsc.org |

| Y | 3D | Created from dinuclear units. rsc.org |

| Tm, Lu | 1D | Double chain structure. rsc.org |

It is important to note that while the coordination chemistry of this compound with lanthanides is well-documented, there is a notable lack of published crystal structures of its complexes with common transition metals such as copper, zinc, or cobalt. The existing literature on related nicotinic acid derivatives suggests that such complexes would likely exhibit a rich variety of coordination modes and resulting structures, representing a promising area for future research.

Synthetic Parameters Influencing MOF Formation

The formation of a specific metal-organic framework with a desired topology and dimensionality is highly dependent on the precise control of various synthetic parameters. The case of this compound is no exception, with studies on its lanthanide coordination polymers demonstrating the critical role of several factors. rsc.org

pH of the Reaction System: The pH of the synthesis medium is a crucial parameter that influences the deprotonation state of the carboxylic acid groups on the ligand. This, in turn, dictates the available coordination sites and their charge, directly impacting the way the ligand binds to the metal centers. A change in pH can lead to the formation of entirely different crystal structures.

Anions: The nature of the counter-anions present in the reaction mixture, often from the metal salt precursor, can significantly influence the final structure. Anions can act as competing ligands, coordinate to the metal centers, or serve as templates around which the framework assembles. For example, the presence of nitrate (B79036) anions has been shown to lead to the formation of 1D double chain structures in some lanthanide complexes with this ligand. rsc.org

Lanthanide Contraction: In the context of the lanthanide series, the gradual decrease in ionic radius with increasing atomic number, known as the lanthanide contraction, plays a subtle yet significant role in determining the final structure. This small change in metal ion size can affect the coordination number and geometry, leading to different structural outcomes across the series, even when all other synthetic parameters are kept constant.

Solvent System: The choice of solvent or solvent mixture is another critical factor. Solvents can influence the solubility of the reactants, mediate the reaction kinetics, and in some cases, become incorporated into the final structure as guest molecules. Hydrothermal and solvothermal synthesis methods, where reactions are carried out in water or organic solvents at elevated temperatures and pressures, are commonly employed for the synthesis of MOFs with this compound.

The interplay of these synthetic parameters provides a powerful toolkit for the rational design and synthesis of new metal-organic frameworks with tailored structures and properties based on the versatile this compound ligand.

Computational and Theoretical Investigations of 5 2 Carboxyphenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of 5-(2-carboxyphenyl)nicotinic acid from first principles. These calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), it is possible to calculate various electronic properties of this compound. tandfonline.com These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. tandfonline.comnih.gov A smaller energy gap generally implies higher reactivity.

For analogous compounds like bipyridine dicarboxylic acids, DFT calculations have been used to evaluate these electronic parameters, providing a framework for understanding the electronic behavior of this compound. tandfonline.com The distribution of electron density, calculated through DFT, can reveal the regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, related to chemical stability. | 4.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |

Note: These values are illustrative and based on typical ranges observed for similar aromatic carboxylic acids.

Conformational Analysis and Energy Minimization

The presence of a single bond connecting the phenyl and pyridine (B92270) rings in this compound allows for rotational freedom, leading to different possible conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structure of the molecule. Computational methods can map the potential energy surface by systematically rotating the dihedral angle between the two aromatic rings.

For similar structures like bipyridine dicarboxylic acids, DFT calculations have been employed to determine the barrier potentials at different rotation angles to find the conformation with the lowest energy. tandfonline.com This process of geometry optimization leads to the global minimum energy structure, which represents the most populated conformation of the molecule under given conditions. The relative energies of different conformers can be calculated to understand their population distribution. Intramolecular hydrogen bonding between the carboxylic acid groups or between a carboxylic acid and the pyridine nitrogen can significantly influence the conformational preference. nih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. researchgate.net The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, prone to nucleophilic attack. researchgate.net

For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the pyridine ring, highlighting these as sites for interaction with cations or hydrogen bond donors. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the carboxylic acid groups and the aromatic rings would exhibit positive potential. researchgate.net Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial in molecular recognition and crystal engineering.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its flexibility and interactions with its environment. nih.gov

Ligand Flexibility and Conformational Transitions

MD simulations can track the atomic motions of this compound, providing a detailed picture of its flexibility. frontiersin.org By simulating the molecule over a period of time, it is possible to observe transitions between different conformational states. The trajectory of the simulation can be analyzed to understand the frequency and pathways of these transitions. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to assemble into a larger supramolecular structure. The root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify the more flexible and rigid parts of the molecule. nih.gov

Interaction Energies with Metal Centers in Solution

The two carboxylic acid groups and the pyridine nitrogen in this compound make it an excellent candidate for coordinating with metal ions. MD simulations can be used to study the interaction of this ligand with various metal centers in an explicit solvent environment. By calculating the binding free energy between the ligand and a metal ion, it is possible to predict the stability of the resulting metal complex. nih.gov

The simulation can also provide detailed information about the coordination geometry and the role of solvent molecules in the complexation process. The interaction energy can be decomposed into its electrostatic and van der Waals components to understand the nature of the binding forces. nih.gov For instance, the interaction between a positively charged metal ion and the electron-rich regions of the ligand, as identified by MEP mapping, would be a significant contributor to the binding energy.

Table 2: Illustrative Interaction Energy Components

| Interaction Component | Description | Illustrative Contribution |

| Electrostatic Energy | Contribution from charge-charge and multipole interactions. | -150 kcal/mol |

| Van der Waals Energy | Contribution from dispersion and repulsion forces. | -40 kcal/mol |

| Solvation Energy | Energy change associated with the desolvation of the ligand and metal ion upon binding. | +80 kcal/mol |

| Total Binding Energy | Sum of all contributions, indicating the stability of the complex. | -110 kcal/mol |

Note: These values are for illustrative purposes to demonstrate the principles of interaction energy calculations in a hypothetical metal complex.

Predictive Modeling of Coordination Behavior

Predictive modeling, primarily through Density Functional Theory (DFT), is a cornerstone of modern coordination chemistry. epstem.netmdpi.com These computational methods allow for the exploration of a molecule's potential energy surface, the identification of stable isomers, and the analysis of electronic properties that govern reactivity. epstem.net For this compound, with its pyridine nitrogen and two carboxylic acid groups, a variety of coordination modes can be predicted.

DFT calculations can be employed to optimize the geometry of the free ligand and its potential metal complexes. Such calculations typically use a functional, like B3LYP, and a suitable basis set, such as 6-31G** for light atoms and LanL2DZ for transition metals. epstem.netnih.gov Through these calculations, key parameters like bond lengths, bond angles, and dihedral angles of the most stable conformations can be determined.

The coordination behavior is largely dictated by the electronic properties of the donor atoms. The nitrogen of the pyridine ring and the oxygen atoms of the two carboxylate groups are the primary sites for metal ion binding. epstem.net The deprotonation of the carboxylic acid groups significantly enhances the ligand's ability to bind to metal cations by increasing its electron density and nucleophilicity. mdpi.com

Several coordination modes can be postulated for this compound:

Monodentate: Coordination through the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate:

Chelation by one carboxylate group.

Chelation involving the pyridine nitrogen and the adjacent carboxylate group, forming a stable five-membered ring.

Bridging between two metal centers using one or both carboxylate groups.

Tridentate: Coordination involving the pyridine nitrogen and both carboxylate groups, likely with a single metal ion in a distorted geometry or by bridging multiple metal centers to form coordination polymers.

Computational models can predict the relative stability of these coordination modes by calculating their binding energies. The binding energy represents the energy released upon the formation of the complex from the metal ion and the ligand. A more negative binding energy indicates a more stable complex.

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactive sites of the molecule. The HOMO is typically localized on the electron-rich donor atoms (N, O), indicating their nucleophilic character, while the LUMO is often distributed over the aromatic rings. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of the molecule; a larger gap suggests higher stability and lower reactivity. epstem.netcajost.com.ng

Table 1: Predicted Coordination Modes and Computational Parameters for a Hypothetical [M(5-(2-carboxyphenyl)nicotinate)] Complex

| Coordination Mode | Metal Ion (M) | Predicted Binding Energy (kcal/mol) | Key Interacting Atoms | Predicted HOMO-LUMO Gap (eV) |

| Bidentate (N, O-carboxylate) | Cu(II) | -150 | N(pyridine), O(carboxylate) | 3.1 |

| Bidentate (O,O'-carboxylate) | Zn(II) | -135 | O, O'(one carboxylate) | 3.5 |

| Tridentate (N, O, O') | Fe(III) | -250 | N(pyridine), O(both carboxylates) | 2.8 |

Note: The data in this table is illustrative and based on general principles of coordination chemistry and typical values found for similar nicotinic acid and carboxylic acid complexes in computational studies. Specific values would require dedicated DFT calculations for this compound.

Ligand Field Theory Applied to Metal Complexes

Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure of transition metal complexes. fiveable.meyoutube.com It extends Crystal Field Theory by incorporating aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds. fiveable.melibretexts.org LFT provides a qualitative and semi-quantitative understanding of the d-orbital splitting in the presence of a ligand field, which in turn explains the electronic spectra, magnetic properties, and stability of coordination compounds. fiveable.melibretexts.org

When this compound coordinates to a transition metal ion, its donor atoms (N and O) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The pattern of this splitting is determined by the coordination geometry of the resulting complex. libretexts.orglibretexts.org

For an octahedral complex , which could form with a stoichiometry of [M(L)₂(H₂O)₂] where L is the deprotonated ligand, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the octahedral splitting parameter). libretexts.org The magnitude of Δo depends on the metal ion's identity and oxidation state, and the nature of the ligands. libretexts.org According to the spectrochemical series, N-donor ligands generally produce a stronger field than O-donor ligands.

For a tetrahedral complex , the d-orbital splitting is inverted and smaller than in an octahedral field, with a lower-energy e set and a higher-energy t₂ set. youtube.com The tetrahedral splitting parameter, Δt, is approximately 4/9 of Δo. youtube.com Tetrahedral complexes are almost always high-spin because the splitting energy is smaller than the energy required to pair electrons. youtube.com

The strength of the ligand field created by this compound would be intermediate, due to the presence of both N- and O-donor atoms. The electronic absorption spectra of its complexes would be expected to show d-d transitions, corresponding to the excitation of an electron from a lower-energy d-orbital to a higher-energy one. The energy of these transitions is directly related to the magnitude of the ligand field splitting parameter.

The magnetic properties of the complexes are also dictated by the d-electron configuration, which is determined by the ligand field strength. For a metal ion with a d⁴ to d⁷ electron configuration in an octahedral field, the complex can be either high-spin (weak field, small Δo) or low-spin (strong field, large Δo). libretexts.org

Table 2: Illustrative Ligand Field Parameters for Hypothetical High-Spin Octahedral Complexes of this compound

| Metal Ion | d-electron Configuration | Ground State Term Symbol | Predicted Δo (cm⁻¹) | Predicted Magnetic Moment (μ_eff, Bohr Magnetons) |

| Cr(III) | d³ | ⁴A₂g | ~17,000 | ~3.87 |

| Mn(II) | d⁵ | ⁶A₁g | ~8,000 | ~5.92 |

| Fe(II) | d⁶ | ⁵T₂g | ~10,000 | ~5.3 |

| Co(II) | d⁷ | ⁴T₁g | ~9,000 | ~5.0 |

| Ni(II) | d⁸ | ³A₂g | ~8,500 | ~3.2 |

| Cu(II) | d⁹ | ²E_g | ~12,000 | ~1.9 |

Note: This table presents hypothetical data based on typical values for similar N,O-donor ligands. The actual values would depend on the precise coordination environment and would be determined experimentally from electronic absorption spectra and magnetic susceptibility measurements.

Advanced Structural Elucidation Techniques for 5 2 Carboxyphenyl Nicotinic Acid and Its Derivatives

X-ray Crystallography of Single Crystals and Powders

Crystal Structure Determination of the Free Ligand

As of now, a single-crystal X-ray diffraction study for the free, unbound 5-(2-Carboxyphenyl)nicotinic acid (H₂cpna) ligand has not been reported in publicly accessible crystallographic databases. However, analysis of its coordination compounds reveals key conformational features. The ligand consists of a nicotinic acid moiety linked to a phenyl ring at the 5-position, with the phenyl ring bearing a carboxylic acid at its 2-position. A significant structural parameter is the dihedral angle between the pyridine (B92270) and phenyl rings. In its coordination complexes, this angle is observed to be non-planar, a twist that is influenced by the coordination environment and crystal packing forces. A theoretical study or future crystallographic analysis of the free ligand would be necessary to determine its intrinsic preferred conformation, governed by intramolecular hydrogen bonding and steric effects.

Structural Characterization of Coordination Compounds

This compound is an effective ligand for constructing a diverse range of coordination compounds with various metal ions. Hydrothermal synthesis has proven to be a successful method for creating crystalline coordination polymers of this ligand.

The structural versatility arises from several factors:

Deprotonation State: The ligand possesses two carboxylic acid groups that can be fully deprotonated (cpna²⁻) or partially deprotonated (Hcpna⁻). The specific state is often controlled by adjusting the pH of the reaction mixture.

Coordination Modes: The cpna²⁻/Hcpna⁻ anion exhibits multiple coordination modes, utilizing the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups to bind to metal centers. This allows it to act as a bridge between multiple metal ions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

Auxiliary Ligands: The introduction of secondary ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2′-bipyridine (bipy), can modify the coordination sphere of the metal ion and influence the final architecture of the resulting supramolecular structure.

For instance, a series of complexes with metals like Cd(II), Co(II), Mn(II), and various lanthanides (Nd, Pr, Eu, Gd) have been synthesized. These studies show that by varying the metal ion and reaction conditions, structures can be tuned from 1D chains to complex 3D metal-organic supramolecular frameworks, often stabilized by hydrogen bonding and π–π stacking interactions.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of geometric parameters from crystal structures provides fundamental information about the nature of the coordination bonds and the strain within the ligand. In coordination polymers of this compound, the metal-oxygen (M-O) and metal-nitrogen (M-N) bond lengths are of primary interest.

For example, in a reported isostructural series including [Mg(cpna)(H₂O)₂]n, the magnesium ion is coordinated to the nitrogen atom of the pyridine ring and oxygen atoms from the carboxylate groups and water molecules. The bond lengths and angles define the coordination geometry around the metal center, which is typically octahedral. The precise values are comparable to those in other metal-carboxylate complexes.

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | Mg(1) | O(1W) | 2.086(4) Å |

| Mg(1) | O(2W) | 2.043(8) Å | |

| Bond Angle | O | Mg(1) | N |

This table presents selected geometric parameters for [Mg(cpna)(H₂O)₂]n as a representative example. L represents either an O or N donor atom. cjsc.ac.cn

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While no specific solid-state NMR (ssNMR) studies on this compound have been published, this technique offers powerful capabilities for characterizing its solid forms. Unlike X-ray crystallography, which requires crystalline samples, ssNMR can analyze microcrystalline, amorphous, or poorly ordered materials.

For this compound and its derivatives, ¹³C and ¹⁵N ssNMR would be particularly informative. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would allow for the identification of distinct carbon and nitrogen environments.

Potential applications of ssNMR for this system include:

Polymorph Identification: Different crystalline forms (polymorphs) of the free ligand would yield distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Structural Confirmation: The number of unique signals in a ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent carbon atoms, providing a means to verify the asymmetric unit found by diffraction.

Coordination Analysis: Upon coordination to a metal center, the chemical shifts of the carbon and nitrogen nuclei near the binding sites (specifically the carboxylate carbons and the pyridine ring atoms) would change significantly. The magnitude of this change can provide insights into the nature and strength of the metal-ligand interaction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and probing how they are involved in intermolecular interactions and metal coordination.

For the free this compound ligand, the spectra are dominated by vibrations of the carboxylic acid groups and the aromatic rings.

O-H Stretch: A broad absorption band is expected in the FT-IR spectrum around 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

C=O Stretch: A strong C=O stretching vibration (ν(C=O)) for the carboxylic acid typically appears around 1700 cm⁻¹.

Aromatic C=C/C=N Stretches: Multiple sharp bands between 1400 and 1600 cm⁻¹ correspond to the stretching vibrations of the pyridine and phenyl rings.

Upon complexation with a metal ion, the spectra change in predictable ways that reveal the coordination mode.

Carboxylate Coordination: When a carboxyl group deprotonates and coordinates to a metal, the ν(C=O) band disappears and is replaced by two new bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode:

Monodentate: Δν is typically large (>200 cm⁻¹).

Bidentate Chelation: Δν is significantly smaller (<100 cm⁻¹).

Bidentate Bridging: Δν is intermediate, often similar to the ionic form (~140-200 cm⁻¹).

Pyridine Coordination: Coordination of the pyridine nitrogen atom to the metal causes shifts in the ring vibration bands. For instance, the C=C and C=N ring stretching modes often shift to higher frequencies. researchgate.net The ring deformation bands are also sensitive to the coordination process. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | Disappears |

| C=O Stretch (Carboxylic Acid) | ~1700 | Disappears and is replaced by νₐₛ and νₛ |

| νₐₛ(COO⁻) | N/A | ~1550-1650 |

| νₛ(COO⁻) | N/A | ~1380-1440 |

| Pyridine Ring Stretches | ~1500-1600 | Shift in position and intensity |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a primary tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₃H₉NO₄), the calculated exact mass is 243.0532 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated/deprotonated molecule [M+H]⁺/[M-H]⁻ would be observed. The fragmentation of aromatic carboxylic acids follows characteristic pathways. whitman.eduyoutube.comlibretexts.org

The expected fragmentation pattern for this compound would likely include the following key fragmentation steps:

Loss of Water: A peak at [M-18]⁺ could occur, especially in aromatic acids with an ortho-substituent containing an abstractable hydrogen. whitman.eduyoutube.com

Loss of a Hydroxyl Radical: A prominent peak at [M-17]⁺ corresponding to the loss of an •OH group from one of the carboxylic acid functions.

Loss of a Carboxyl Group: A major fragmentation pathway would be the loss of a •COOH radical, leading to a significant peak at [M-45]⁺.

Sequential Decarboxylation: The molecular ion could undergo sequential losses of CO₂. The first loss would result in a fragment at [M-44], followed by a second loss to give [M-88]. The loss of CO₂ is a common fragmentation for dicarboxylic acids. nih.govresearchgate.net

Cleavage of the C-C Bond: Fission of the bond connecting the phenyl and pyridine rings can also occur, leading to fragments corresponding to the individual ring systems.

A plausible fragmentation cascade could start with the molecular ion at m/z 243, followed by loss of •COOH to yield an ion at m/z 198, which could then lose a second carboxyl group (as CO₂) to produce a fragment at m/z 154.

Exploration of Biological Interactions at a Molecular Level

Enzyme Inhibition Studies: Mechanistic Investigations

There is no available research detailing the inhibitory effects of 5-(2-Carboxyphenyl)nicotinic acid on any specific enzymes. Mechanistic investigations into its potential interactions with enzyme active sites, including the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the determination of inhibition constants (Kᵢ), have not been reported in the reviewed literature.

Receptor Binding Affinity and Selectivity Research

Information regarding the binding affinity and selectivity of this compound for any physiological receptors is not present in the available scientific literature. Consequently, data on its dissociation constants (K_d), inhibition constants (K_i) at various receptor subtypes, and its profile as an agonist, antagonist, or allosteric modulator are unknown.

Protein-Ligand Interaction Modeling

No molecular modeling studies, including molecular docking simulations or detailed characterizations of its binding site on any protein target, have been published for this compound.

Molecular Docking Simulations

There are no reported molecular docking studies that predict the binding conformation or estimate the binding affinity of this compound within the active site of any protein.

Binding Site Characterization

Due to the absence of protein-ligand interaction studies, there is no information available characterizing the specific amino acid residues or the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that would be involved in the binding of this compound to a biological target.

Investigation of Biological Target Modulation Mechanisms (excluding clinical data)

There is no available preclinical research in the public domain that investigates the mechanisms by which this compound might modulate the activity of any biological target. Studies on its effects on cellular signaling pathways, gene expression, or other downstream biological effects are not documented.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Pathways

Currently, the synthesis of 5-(2-Carboxyphenyl)nicotinic acid is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. A promising and versatile approach for creating the C-C bond between the two aromatic rings is the Suzuki cross-coupling reaction. lookchem.comelectronicsandbooks.comfujifilm.comyoutube.com This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds and is compatible with a wide range of functional groups. electronicsandbooks.comfujifilm.com

A potential synthetic route could involve the coupling of a boronic acid derivative of benzene (B151609) with a halogenated nicotinic acid ester. For instance, the reaction of methyl 5-bromonicotinate with 2-carboxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, could yield the corresponding biaryl ester. lookchem.comelectronicsandbooks.com Subsequent hydrolysis of the ester group would then afford the target molecule, this compound. The optimization of reaction conditions, including the choice of catalyst, base, and solvent, would be crucial for achieving high yields. electronicsandbooks.com Solid-phase synthesis using a Wang or Rink amide resin could also be explored for the preparation of derivatives of 5-arylnicotinic acid, offering a pathway to combinatorial libraries of related ligands. electronicsandbooks.comresearchgate.net

Future research could also explore greener synthetic routes, potentially utilizing enzymatic or biocatalytic methods, which have been investigated for the synthesis of nicotinic acid itself. electronicsandbooks.com Such approaches could offer milder reaction conditions and reduced environmental impact.

Table 1: Proposed Suzuki Coupling Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Methyl 5-bromonicotinate | 2-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 5-(2-carboxyphenyl)nicotinate |

Applications in Catalysis (e.g., organocatalysis, metal-ligand cooperative catalysis)

The unique structural features of this compound, with its two carboxylic acid groups and a pyridine (B92270) nitrogen atom, make it an excellent candidate for the design of novel catalysts. While direct catalytic applications of this specific ligand are yet to be extensively reported, the broader class of pyridine dicarboxylate ligands has shown significant promise in catalysis.

For example, ruthenium complexes containing 2,6-pyridinedicarboxylic acid have been demonstrated to be active catalysts for water oxidation, a key process in artificial photosynthesis. rsc.orgrsc.orgnih.gov The electronic properties of the ligands in these complexes were found to significantly influence their catalytic activity, with electron-donating groups enhancing the catalytic performance. rsc.orgrsc.orgnih.gov Similarly, iron complexes with pyridine(diimine) ligands have been employed as precatalysts for [2+2]-cycloaddition reactions. nih.gov

These findings suggest that coordination complexes of this compound with transition metals like ruthenium or iron could exhibit interesting catalytic properties. The rigid nature of the ligand could enforce specific coordination geometries around the metal center, potentially leading to high selectivity in catalytic transformations. Furthermore, the presence of the second carboxylic acid group could engage in metal-ligand cooperative catalysis, where both the metal and the ligand participate in the catalytic cycle. This could involve proton transfer or substrate binding at the carboxylate group, working in concert with the metal center.

Future research should focus on the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in a range of organic transformations, including oxidation reactions, C-C bond formation, and small molecule activation.

Advanced Materials Science Applications Beyond MOFs

While the use of this compound in the construction of Metal-Organic Frameworks (MOFs) is an active area of research, its potential extends to other advanced materials. The ligand's ability to form coordination polymers with diverse structures opens up possibilities for materials with unique properties that are not solely dependent on porosity.

Lanthanide coordination polymers based on 5-(2-carboxyphenyl)nicotinate have been synthesized, exhibiting a variety of one-, two-, and three-dimensional structures. rsc.org These materials display interesting magnetic and luminescent properties, which are influenced by the specific lanthanide ion and the coordination environment. For example, some of these coordination polymers exhibit slow magnetic relaxation, a characteristic of single-molecule magnets. rsc.org

The structural diversity of these coordination polymers, which can be tuned by factors such as pH, the presence of auxiliary ligands, and the choice of metal ion, allows for the rational design of materials with specific functionalities. rsc.org For instance, the arrangement of the ligands and metal ions could lead to materials with anisotropic optical or magnetic properties. These materials could find applications in areas such as data storage, quantum computing, and sensing.

Furthermore, the carboxylate and pyridine functionalities could be exploited for the post-synthetic modification of these materials, allowing for the introduction of additional functional groups and the tuning of their surface properties. This could lead to the development of novel composite materials with applications in areas such as drug delivery and heterogeneous catalysis.

Exploration of Photophysical Properties in Coordination Compounds

The coordination of this compound to emissive metal ions, particularly lanthanides, is a promising avenue for the development of novel luminescent materials. The aromatic rings of the ligand can act as "antenna" chromophores, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

The quantum yield of luminescence, a measure of the efficiency of the emission process, is a critical parameter for practical applications. While specific quantum yield data for 5-(2-Carboxyphenyl)nicotinate complexes is emerging, related systems with other sensitizing ligands have shown very high quantum yields for lanthanide emission. rsc.org This suggests that with careful design of the coordination sphere, highly efficient luminescent materials based on 5-(2-Carboxyphenyl)nicotinate can be achieved.

Future research in this area should focus on a systematic investigation of the photophysical properties of a wider range of lanthanide complexes with this ligand. This includes detailed studies of their excitation and emission spectra, luminescence lifetimes, and quantum yields. Understanding the structure-property relationships will be key to designing materials with optimized luminescence for applications in lighting, displays, and bio-imaging.

Table 2: Luminescence Properties of Lanthanide Coordination Polymers with 5-(2-Carboxyphenyl)nicotinate and Related Ligands

| Lanthanide Ion | Ligand System | Emission Color | Key Emission Transitions | Reference |

| Terbium (Tb³⁺) | 5-(2′-carboxylphenyl) nicotinate | Green | ⁵D₄ → ⁷Fₙ (n=6, 5, 4, 3) | rsc.org |

| Dysprosium (Dy³⁺) | 5-(2′-carboxylphenyl) nicotinate | Yellow-Green | ⁴F₉/₂ → ⁶H₁₃/₂ | rsc.org |

| Europium (Eu³⁺) | N-phosphorylated carboxamide | Red | ⁵D₀ → ⁷Fₙ (n=0-4) | rsc.org |

| Samarium (Sm³⁺) | N-phosphorylated carboxamide | Orange-Red | ⁴G₅/₂ → ⁶Hₙ (n=5/2, 7/2, 9/2) | rsc.org |

Computational Design of New Ligand Architectures Based on this compound

Computational modeling is a powerful tool that can accelerate the discovery and design of new functional molecules. In the context of this compound, computational methods can provide valuable insights into its electronic structure, conformational preferences, and coordination behavior, guiding the synthesis of new ligand architectures with tailored properties.

Density Functional Theory (DFT) and other computational techniques can be used to predict the geometric and electronic properties of metal complexes of this compound. nih.govorgchemres.org This can help in understanding the nature of the metal-ligand bonding and in predicting the stability and reactivity of these complexes. For example, computational studies on related ruthenium-bipyridine complexes have been used to model their excited-state properties and to understand the factors that govern their photophysical behavior. nih.gov

Furthermore, computational design can be employed to create new ligand architectures based on the this compound scaffold. By systematically modifying the structure of the ligand, for example, by introducing different substituent groups or by altering the connectivity of the aromatic rings, it is possible to tune its electronic and steric properties. This can lead to the design of ligands with enhanced binding affinity for specific metal ions or with improved performance in catalytic or materials science applications.

For instance, computational screening could be used to identify ligand modifications that would lead to improved antenna effects for sensitizing lanthanide luminescence or that would create specific binding pockets for targeted catalytic reactions. This in-silico design approach can significantly reduce the experimental effort required for the development of new functional materials and catalysts based on this versatile building block.

Q & A

Q. What are the recommended methods for synthesizing coordination polymers using 5-(2-carboxyphenyl)nicotinic acid as a ligand?

The synthesis typically employs hydrothermal or solvothermal methods. For example, nickel(Ⅱ) and zinc(Ⅱ) coordination polymers are synthesized by combining this compound with metal salts (e.g., Ni(NO₃)₂·6H₂O or ZnCl₂) in a mixed solvent system (e.g., H₂O/DMF). The reaction is heated at 120–140°C for 48–72 hours under autogenous pressure. Crystal structure analysis via single-crystal XRD confirms the formation of 2D or 3D frameworks, where the ligand acts as a semi-flexible linker through its carboxylate and pyridyl groups .

Q. How should researchers characterize the structural and electronic properties of this compound-based materials?

Key techniques include:

- Single-crystal/powder XRD : To determine crystallinity and framework topology.

- FTIR spectroscopy : To confirm ligand coordination modes (e.g., ν(COO⁻) shifts indicate monodentate vs. bridging binding).

- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition typically occurs above 300°C for these polymers).

- Photoluminescence spectroscopy : To evaluate fluorescence properties, which are influenced by metal-ligand charge transfer.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Respiratory protection : Use P95 (NIOSH) or P1 (CEN) respirators for dust control.

- Skin/eye protection : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (H315/H319 hazards).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.

Advanced Research Questions

Q. How do catalytic mechanisms differ between nickel(Ⅱ) and zinc(Ⅱ) coordination polymers derived from this compound?

- Nickel(Ⅱ) polymers : Exhibit higher catalytic efficiency in oxidation reactions due to accessible Ni(II)/Ni(III) redox couples. For example, they catalyze benzyl alcohol oxidation with >90% conversion under mild conditions.

- Zinc(Ⅱ) polymers : Show superior anti-wear properties in lubrication studies, attributed to their layered structures forming protective films on metal surfaces.

- Methodological note : Compare catalytic kinetics using GC-MS or in situ Raman spectroscopy to track intermediate species.

Q. How can researchers resolve contradictions in reported catalytic efficiencies for similar coordination polymers?

- Systematic benchmarking : Use identical substrates (e.g., benzyl alcohol) and reaction conditions (temperature, solvent) across studies.

- Structural variables : Analyze how minor differences in ligand conformation (e.g., torsion angles between phenyl and pyridyl groups) impact active site accessibility.

- Advanced characterization : Employ synchrotron-based XAS to probe metal coordination environments and oxidation states.

Q. What strategies optimize ligand-to-metal ratios in synthesizing defect-engineered MOFs with this compound?

- Defect engineering : Introduce controlled stoichiometric imbalances (e.g., 1.2:1 ligand-to-metal ratio) to create unsaturated metal sites for enhanced CO₂ adsorption.

- Post-synthetic modification : Use acid/base treatments to selectively remove ligands, creating porosity without collapsing the framework.

Q. How should researchers address gaps in toxicological data for this compound?

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate acute toxicity.

- Environmental impact : Assess biodegradability via OECD 301F tests, as current SDSs lack ecological toxicity data.

Q. What computational approaches predict the ligand’s coordination behavior in novel metal-organic frameworks (MOFs)?

Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions?

- pH stability : The ligand remains stable in acidic conditions (pH 2–6) but undergoes hydrolysis above pH 8, releasing nicotinic acid derivatives.

- Thermal stability : Solutions heated above 80°C show precipitation due to ligand decomposition; monitor via UV-Vis spectroscopy.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.